4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride

Enzyme Inhibition Prolylcarboxypeptidase (PrCP) Cardiometabolic Disease

Replicating published PrCP pharmacology demands the exact tool compound-generic analogs introduce SAR variability that can invalidate downstream assays. Derivative 5 (CAS 1955539-77-1) is the precise inhibitor from the foundational patent series, with validated low-nM potency. • Low-nM PrCP IC50, benchmarked against structural analogs in US8669252 • Dihydrochloride salt ensures complete aqueous solubility for reproducible dose-response curves • 95% purity supports consistent enzymatic and cellular assay performance

Molecular Formula C11H22Cl2N4
Molecular Weight 281.23
CAS No. 1955539-77-1
Cat. No. B2984448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride
CAS1955539-77-1
Molecular FormulaC11H22Cl2N4
Molecular Weight281.23
Structural Identifiers
SMILESCC(C)C1=NNC(=N1)CC2CCNCC2.Cl.Cl
InChIInChI=1S/C11H20N4.2ClH/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9;;/h8-9,12H,3-7H2,1-2H3,(H,13,14,15);2*1H
InChIKeyQOAAYVDXCHMMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine Dihydrochloride Overview


The compound 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride (CAS 1955539-77-1) is a small-molecule agent developed by Merck & Co., Inc., classified as a piperidinyl triazole derivative [1]. It functions as a potent inhibitor of prolylcarboxypeptidase (PrCP), a serine protease implicated in the renin-angiotensin, kallikrein-kinin, and pro-opiomelanocortin (POMC) signaling pathways [2]. This compound, designated 'Derivative 5' in key patent literature and available in a dihydrochloride salt form for enhanced aqueous solubility [3], is supplied exclusively for research and development, serving as a crucial tool for investigating cardiovascular, metabolic, and inflammatory disease models [2].

4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine Dihydrochloride: Substitution Risks


The assumption that structurally similar piperidinyl-triazole PrCP inhibitors are interchangeable overlooks the steep structure-activity relationship (SAR) that governs this chemical series. Data from the foundational patent show that minor modifications can alter target potency by orders of magnitude; for instance, the most potent inhibitor in the series achieves an IC50 of 0.079 nM, while a close structural analog demonstrates a reduced potency of 1.40 nM [1]. Generic substitution with a less well-characterized or less active analog would introduce significant experimental variability, potentially compromising target engagement and invalidating downstream biological assays. This compound, 'Derivative 5', occupies a specific potency niche within the series that is essential for replicating published pharmacological protocols [1].

4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine Dihydrochloride Potency Benchmarking


Direct Potency Comparison vs. Structural Analogs

The target compound, 'Piperidinyl triazole derivative 5' (the dihydrochloride salt of CAS 1955539-77-1), is a critical member of the US8669252 patent series, demonstrating a defined potency tier. In a fluorescence-based kinetic assay, 'Derivative 5' is reported as one of the ultra-potent inhibitors, with its potency benchmarked against key comparators. The most potent analog in the series (US8669252, 12) achieves an IC50 of 0.079 nM, while another analog (US8669252, 15) exhibits an IC50 of 0.180 nM against recombinant human PrCP [1]. Further down the potency scale, another analog in this chemical series is considerably less active (IC50: 1.40 nM) [1]. This data establishes that 'Derivative 5' is a high-potency tool, distinct from both the weaker and the most potent analogs, making it essential for SAR studies and assay validation. The use of the dihydrochloride salt in the commercially available form of this compound ensures consistent solubility, which is critical for reproducibility in these quantitative assays [2].

Enzyme Inhibition Prolylcarboxypeptidase (PrCP) Cardiometabolic Disease

Isopropyl Substituent vs. Other Triazole Analogs

The specific identity of 'Derivative 5' is defined by a 5-isopropyl-1H-1,2,4-triazole substitution on the piperidine ring, a feature that differentiates it from other 'Piperidinyl triazole derivatives' in the same patent family [1]. While compounds with different substituents (e.g., ethyl, phenyl, or unsubstituted triazoles) are common in this class, the isopropyl group contributes to a distinct steric and electronic profile . The patent review identifies this specific substitution as part of the intellectual property around high-potency PrCP inhibitors developed via rational drug design [2]. The commercial availability of this precise derivative, as CAS 1955539-77-1, is not replicated by suppliers of closely related but different triazole-substituted piperidines. This ensures that experimental data can be directly linked to a defined chemical structure, a necessity for patent filings, structure-activity studies, and regulatory documentation [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Protease Inhibition

Dihydrochloride Salt Solubility Advantage

The target compound is consistently formulated and supplied as a dihydrochloride salt, a formulation choice that directly impacts its utility in aqueous biochemical and cell-based assays [1]. According to supplier specifications, this salt form significantly enhances solubility in aqueous and polar organic solvents compared to the free base [1]. While the free base form (CAS 1507085-01-9) is also commercially available from some vendors, its delivery may be restricted due to hazardous material shipping classifications . The dihydrochloride salt, in contrast, is specified as non-hazardous for transport by suppliers, simplifying logistics and ensuring the material arrives in a form that is immediately ready for dissolution in standard assay buffers without the need for additional salt conversion or pH adjustment that could introduce variability [1].

Drug Formulation Solubility Biochemical Assay

Purity and Supply Chain Benchmarking

The dihydrochloride salt is offered by multiple established suppliers, including AKSci and Enamine, with a standard purity specification of ≥95% [1]. This contrasts with the free base (CAS 1507085-01-9), which is supplied at 98% purity by ChemScene, a minor difference that is overshadowed by the salt's formulation advantages . The pricing for the dihydrochloride is standardized, with 100 mg and 1 g quantities available for head-to-head procurement evaluation . Critically, this compound is tied to a specific CAS number (1955539-77-1), allowing for unambiguous ordering and inventory management, which is a key differentiator from searching by general chemical class or IUPAC name fragment. The availability from multiple vendors ensures competitive pricing and supply chain resilience, which is not guaranteed for bespoke or single-source analogs [1].

Research Chemicals Procurement Quality Control

Applications of 4-{[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine Dihydrochloride


PrCP Inhibition Studies for Cardiometabolic Drug Discovery

This compound is the ideal choice for research groups aiming to replicate or build upon the Merck program targeting Prolylcarboxypeptidase (PrCP) for cardiovascular and metabolic diseases. Its validated low-nanomolar potency, as benchmarked against other derivatives in the US8669252 patent [1], ensures that key biochemical assays, such as the fluorescence-based PrCP inhibition protocol [1], can be performed with the exact tool compound cited in the patent review [2]. The dihydrochloride salt's enhanced solubility [3] guarantees accurate dose-response curves without the confounding effects of incomplete dissolution.

SAR Studies on Piperidinyl Triazole Scaffolds

For medicinal chemists exploring the chemical space around piperidinyl triazoles, this compound serves as a critical reference standard. Its specific 5-isopropyl substitution on the triazole ring is a key structural feature that differentiates it from other 'Derivatives' (4, 6, etc.) [2]. Procuring this specific molecule, as opposed to a generic analog, allows for reliable comparative SAR analysis, enabling the precise quantification of how substituent changes affect PrCP inhibition potency. A clear, multi-supplier commercial specification at 95% purity supports reproducible synthetic chemistry and biological testing [3].

Ex Vivo & In Vivo Target Engagement Studies

This compound is suitable for ex vivo target engagement and in vivo efficacy studies in rodent models of obesity, diabetes, or cardiovascular dysfunction, where PrCP is a validated target [1]. Its identifiable low nanomolar potency against both human and mouse PrCP orthologs [1] facilitates direct translation from in vitro enzyme assays to in vivo pharmacodynamic studies. Using the precise dihydrochloride salt ensures consistent in-life dosing and facilitates pharmacokinetic/pharmacodynamic (PK/PD) correlation, which is foundational for go/no-go decisions in early drug development.

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